Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

Catalog No.
S3042570
CAS No.
1798974-47-6
M.F
C17H16FNO4S
M. Wt
349.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]...

CAS Number

1798974-47-6

Product Name

Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

IUPAC Name

methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

Molecular Formula

C17H16FNO4S

Molecular Weight

349.38

InChI

InChI=1S/C17H16FNO4S/c1-12-6-8-13(9-7-12)10-11-24(21,22)19-16-14(17(20)23-2)4-3-5-15(16)18/h3-11,19H,1-2H3/b11-10+

InChI Key

SLZGXWVHJBDCRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)C(=O)OC

Solubility

not available

Application in Organic Chemistry and Drug Research

“Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate” is a boric acid ester intermediate with benzene rings . It’s used in the organic synthesis of drugs .

Method of Application: The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Results or Outcomes: The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Application in the Synthesis of Thiophene Derivatives

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Method of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Application in the Synthesis of Boric Acid Compounds

“Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . Boric acid compounds are very important organic and chemical products .

Method of Application: The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Results or Outcomes: In the organic synthesis of drugs, boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Application in the Detection of Metabolites

3-Fluoro-2-methylbenzoic acid, a similar compound, was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .

Method of Application: The compound is used as a reagent in the GC-MS (Gas Chromatography-Mass Spectrometry) process . The metabolites are detected based on their mass-to-charge ratio and their retention time in the GC-MS .

Results or Outcomes: The use of 3-Fluoro-2-methylbenzoic acid in GC-MS allows for the detection and identification of metabolites in cell cultures . This can be useful in various fields such as pharmacology and toxicology .

XLogP3

3.7

Dates

Modify: 2023-08-18

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